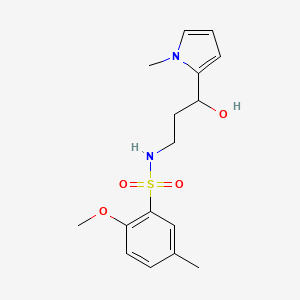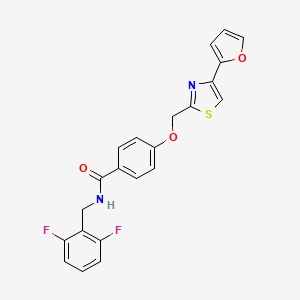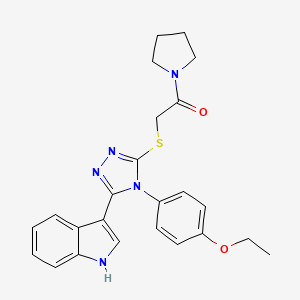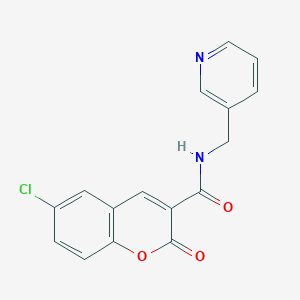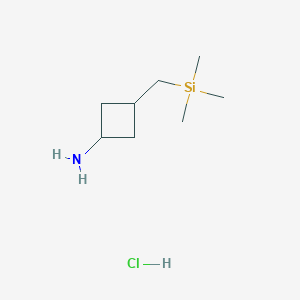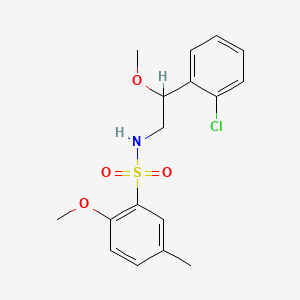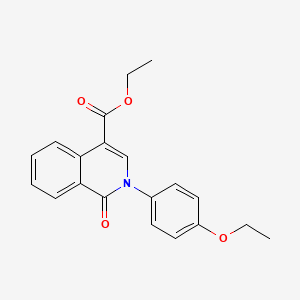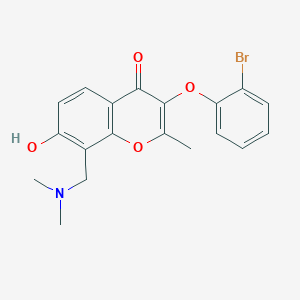
3-(2-bromophenoxy)-8-((dimethylamino)methyl)-7-hydroxy-2-methyl-4H-chromen-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a derivative of chromenone, which is a type of organic compound with a fused ring structure. It has several functional groups, including a bromophenoxy group, a dimethylamino group, and a hydroxy group. These functional groups could potentially influence the compound’s reactivity and properties .
Molecular Structure Analysis
The molecular structure of the compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the bromophenoxy, dimethylamino, and hydroxy groups would likely have a significant impact on the compound’s structure .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its molecular structure and the functional groups present. These could include properties such as melting point, boiling point, solubility, and reactivity .Applications De Recherche Scientifique
Apoptosis Induction and Anticancer Potential
Chromene derivatives have been identified as potent inducers of apoptosis, showing significant activity in inhibiting cell growth and inducing cell death in various human cancer cell lines. For instance, a study by Kemnitzer et al. (2004) highlights the discovery of 4-aryl-4H-chromenes as a new series of apoptosis inducers, where specific modifications to the 4-aryl group led to significant increases in potency against breast cancer cells and multidrug-resistant tumor cells. This suggests a potential application of chromene compounds in developing anticancer agents by targeting tubulin polymerization and inhibiting colchicine binding to tubulin (Kemnitzer et al., 2004).
Synthetic Methodologies and Chemical Reactivity
Chromene derivatives have also been explored for their synthetic versatility and chemical reactivity. Lin et al. (2017) developed an efficient strategy for synthesizing 3-(2-olefinbenzyl)-4H-chromen-4-one, utilizing cyclobenzylation and palladium-catalyzed C-H bond functionalization, demonstrating the compound's potential in organic synthesis and the development of new chemical methodologies (Lin et al., 2017).
Cytotoxic Activities Against Tumor Cell Lines
The cytotoxic activities of chromene derivatives against various human tumor cell lines have been investigated, with several compounds showing significant activity. Vosooghi et al. (2010) synthesized a series of 2-amino-4-aryl-3-cyano-7-(dimethylamino)-4H-chromenes, which demonstrated notable cytotoxic activity in MTT assays against six human tumor cell lines (Vosooghi et al., 2010).
Fluorescence Spectrum and Molecular Structure Analysis
The structural and fluorescence spectrum studies of bromocoumarin derivatives, which share a similar core structure with the compound , indicate potential applications in tracer detection and material sciences. Wang et al. (2011) described the preparation, characterization, and fluorescence behaviors of dimethyl-(4-(7-acetoxyl-2H-chromen-2-one))-methyl-(2-acrylate)-ethyl-ammonium bromide, highlighting its stable fluorescent properties suitable for tracer detection (Wang et al., 2011).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
3-(2-bromophenoxy)-8-[(dimethylamino)methyl]-7-hydroxy-2-methylchromen-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18BrNO4/c1-11-18(25-16-7-5-4-6-14(16)20)17(23)12-8-9-15(22)13(10-21(2)3)19(12)24-11/h4-9,22H,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIKJMKAXBGWQHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(O1)C(=C(C=C2)O)CN(C)C)OC3=CC=CC=C3Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18BrNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-bromophenoxy)-8-((dimethylamino)methyl)-7-hydroxy-2-methyl-4H-chromen-4-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

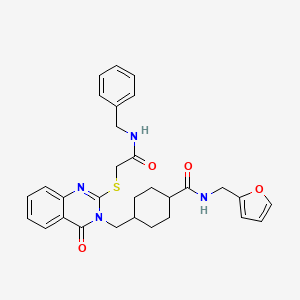

![Tert-butyl N-[(4-bromo-1-methylpyrazol-3-yl)methyl]-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate](/img/structure/B2919286.png)

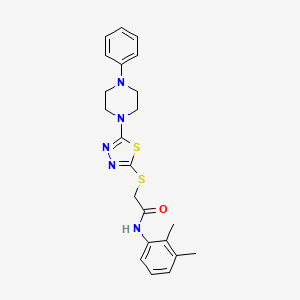
![3-(benzenesulfonyl)-N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]propanamide](/img/structure/B2919291.png)
